CB1 Receptor Binding Affinity Comparison: Rimonabant vs. Structural Analog AM251 and Next-Generation Antagonist Surinabant
Rimonabant hydrochloride demonstrates a CB1 receptor binding affinity (Ki) of 1.8 nM, which is approximately 4.2-fold higher than the structurally related diarylpyrazole analog AM251 (Ki = 7.49 nM) [1] and approximately 1.9-fold higher than the next-generation CB1 antagonist surinabant (SR147778; Ki = 3.5 nM) [2].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 1.8 nM |
| Comparator Or Baseline | AM251: Ki = 7.49 nM; Surinabant: Ki = 3.5 nM |
| Quantified Difference | 4.2-fold higher affinity vs. AM251; 1.9-fold higher affinity vs. Surinabant |
| Conditions | Radioligand displacement assays using human CB1 receptor expressed in CHO or HEK293 cells with [³H]CP-55940 or [³H]SR141716A |
Why This Matters
Higher binding affinity at the primary target receptor may permit lower effective dosing concentrations in vitro, reducing potential off-target effects that scale with compound concentration.
- [1] Morales P, Reggio PH. An Update on Non-CB1, Non-CB2 Cannabinoid Related G-Protein-Coupled Receptors. Table 5: Synthetic Cannabinoids. Int J Mol Sci. 2020;21(14):5064. View Source
- [2] Rinaldi-Carmona M, Barth F, Congy C, Martinez S, Oustric D, Pério A, Poncelet M, Maruani J, Arnone M, Finance O, et al. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. J Pharmacol Exp Ther. 2004;310(3):905-914. View Source
